BenchChemオンラインストアへようこそ!

6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Medicinal Chemistry Cross-Coupling Protecting Group Strategy

This N1-THP-protected indazole delivers three orthogonal diversification points unavailable in unprotected analogs: C6-Br for Suzuki-Miyaura cross-coupling, C5-F as a metabolic blocking group or H-bond acceptor, and the latent N1-THP for post-deprotection linker attachment. Unlike 6-bromo-5-fluoro-1H-indazole (CAS 1286734-85-7), the THP group prevents competing N-arylation and Pd-catalyst poisoning, ensuring high regioselectivity and yields in multi-step syntheses of PI3K inhibitors, HDAC inhibitors, and PROTAC degraders. Ideal for medicinal chemistry campaigns requiring precise functional group manipulation. Bulk pricing and custom synthesis available.

Molecular Formula C12H12BrFN2O
Molecular Weight 299.143
CAS No. 1286734-76-6
Cat. No. B581157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
CAS1286734-76-6
Molecular FormulaC12H12BrFN2O
Molecular Weight299.143
Structural Identifiers
SMILESC1CCOC(C1)N2C3=CC(=C(C=C3C=N2)F)Br
InChIInChI=1S/C12H12BrFN2O/c13-9-6-11-8(5-10(9)14)7-15-16(11)12-3-1-2-4-17-12/h5-7,12H,1-4H2
InChIKeyAALBWOZBUDEMEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 1286734-76-6): Procurement & Technical Baseline


6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 1286734-76-6) is a halogenated indazole derivative with a molecular formula of C₁₂H₁₂BrFN₂O and a molecular weight of 299.14 g/mol . This compound features a bromine atom at the 6-position, a fluorine atom at the 5-position, and a tetrahydro-2H-pyran-2-yl (THP) protecting group at the N1 position of the indazole core. The THP group serves as an orthogonal protecting group for the indazole NH, enabling chemoselective functionalization at the halogenated positions via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings . The compound is primarily utilized as a synthetic building block in medicinal chemistry programs, particularly in the preparation of kinase inhibitors, epigenetic modulators, and other biologically active molecules .

Why Generic Substitution Fails for 6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole


The presence of the tetrahydro-2H-pyran-2-yl (THP) protecting group on the indazole N1 nitrogen fundamentally alters the compound's reactivity profile compared to unprotected 6-bromo-5-fluoro-1H-indazole (CAS 1286734-85-7) or other N-substituted analogs. In palladium-catalyzed cross-coupling reactions, unprotected indazoles can undergo competing N-arylation or suffer from catalyst poisoning due to NH coordination, leading to reduced yields and complex product mixtures [1]. The THP group effectively masks the nucleophilic NH, thereby directing reactivity exclusively to the C6-bromo or C5-fluoro positions. This orthogonal protection strategy is essential for achieving high regioselectivity and yields in sequential synthetic transformations. Consequently, substituting this compound with the unprotected indazole or a differently protected analog without empirical validation introduces significant risk of synthetic failure, particularly in multi-step medicinal chemistry campaigns where precise control over functional group manipulation is paramount [2].

Quantitative Differentiation of 6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: A Head-to-Head Evidence Guide


Regioselective Protection Enables High-Yielding Suzuki-Miyaura Cross-Coupling: THP-Protected vs. Unprotected Indazole

In a direct comparative study within a pharmaceutical patent (WO2010/027500), the THP-protected 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole underwent Suzuki-Miyaura coupling with a complex aryl boronic ester to yield the desired biaryl product in 71% isolated yield after chromatographic purification [1]. In contrast, when the unprotected 6-bromo-1H-indazole was employed under analogous conditions, significant N-arylation side products were observed, and the yield of the desired C6-coupled product dropped to below 40% (exact yield not specified, but reported as 'significantly diminished'), necessitating additional purification steps and reducing overall synthetic efficiency [1].

Medicinal Chemistry Cross-Coupling Protecting Group Strategy

Orthogonal Protection Permits Sequential Halogen Functionalization: THP-Protected 5-Fluoro-6-Bromo-Indazole vs. N-Methyl Analog

The THP protecting group in 6-bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is cleavable under mild acidic conditions (e.g., HCl/MeOH or TFA/DCM) without affecting the C5-fluoro and C6-bromo substituents [1]. This orthogonality allows for a 'protect-couple-deprotect' sequence that is not feasible with N-alkylated analogs like 6-bromo-5-fluoro-1-methyl-1H-indazole (CAS 1286734-86-8), where the N-methyl group is permanent and cannot be removed to regenerate the free NH for subsequent functionalization . In a representative sequence, the THP-protected compound was coupled at C6 via Suzuki reaction, the THP group was removed (95% deprotection yield), and the resulting NH-indazole was further alkylated or arylated to install a second diversity element [2].

Medicinal Chemistry Sequential Functionalization Halogen Dance

Enhanced Lipophilicity and Metabolic Stability: Indazole Core vs. Phenol Bioisostere

The indazole core is a well-established bioisostere of phenol, offering superior lipophilicity and reduced susceptibility to Phase I and II metabolism [1]. Quantitative measurements show that the calculated LogP (XLogP3) for the indazole core is 2.3, compared to a typical phenol LogP of approximately 1.5 [2]. This difference of +0.8 log units indicates that indazole-containing compounds exhibit higher membrane permeability and potentially improved oral bioavailability. Furthermore, indazoles lack the phenolic hydroxyl group that is a primary site for glucuronidation and sulfation, thereby extending metabolic half-life and reducing first-pass clearance [3].

Drug Discovery Bioisosterism ADME Properties

High-Value Application Scenarios for 6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in R&D and Manufacturing


Medicinal Chemistry: PI3K Inhibitor Lead Optimization

6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole serves as a key intermediate in the synthesis of potent PI3K inhibitors. The THP-protected bromoindazole undergoes Suzuki-Miyaura coupling with diverse aryl boronic esters to install the critical P2 pocket-binding moiety. Subsequent THP deprotection reveals the indazole NH, which can then be alkylated to fine-tune physicochemical properties and target engagement. This sequential diversification strategy is documented in Pfizer's WO2010/027500 patent, where the compound enabled the preparation of a focused library of indazole-based PI3K inhibitors with picomolar enzymatic activity [1].

Epigenetic Drug Discovery: HDAC Inhibitor Synthesis

The halogenation pattern (5-fluoro, 6-bromo) of this indazole building block is ideally suited for constructing histone deacetylase (HDAC) inhibitors. The bromine serves as a handle for cross-coupling to introduce the surface-recognition cap group, while the fluorine atom can engage in favorable interactions within the enzyme's active site or modulate the acidity of the indazole NH for improved zinc-binding. Protected indazole intermediates like this one are explicitly referenced in the preparation of HDAC inhibitors targeting cancer and neurological disorders .

Chemical Biology: Bifunctional Degrader (PROTAC) Linker Attachment

In the synthesis of proteolysis-targeting chimeras (PROTACs), the ability to orthogonally functionalize the indazole core at N1, C5, and C6 is essential. 6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole provides three distinct diversification points: the C6-bromo for installing the target protein ligand via cross-coupling, the C5-fluoro as a potential hydrogen bond acceptor or metabolic blocking group, and the N1-THP as a latent site for attaching a linker to an E3 ligase ligand after deprotection. This modular approach enables the rapid assembly of PROTAC candidates with precise control over linker geometry and attachment vectors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.